molecular formula C18H24ClNO2 B3085647 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride CAS No. 1158232-25-7

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride

Cat. No. B3085647
CAS RN: 1158232-25-7
M. Wt: 321.8 g/mol
InChI Key: CSNRMWGBHZIEOV-UHFFFAOYSA-N
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Description

This compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in the formation of a dative bond. The presence of the lone pair of electrons makes amines basic and nucleophilic .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. They are also polar and can participate in a variety of chemical reactions due to the presence of the lone pair of electrons on the nitrogen .

Scientific Research Applications

Antimicrobial and Anticoccidial Activities

One of the prominent applications of compounds similar to {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride is in the domain of antimicrobial and anticoccidial activities. Georgiadis (1976) explored the synthesis of compounds through a Michael type addition involving amines, which showed significant in vitro antimicrobial activity. Additionally, these compounds demonstrated substantial activity as coccidiostats, particularly effective against Eimeria tenella when administered orally to chickens (Georgiadis, 1976).

Synthesis and Biological Activity of Derivatives

The compound's derivatives exhibit various biological activities. For instance, Obregón-Mendoza et al. (2018) synthesized derivatives of ferulic acid, including compounds structurally similar to this compound, which showed antioxidant, free-radical scavenging, and cytotoxic activities against certain tumor cell lines (Obregón-Mendoza et al., 2018).

Synthesis and Antitumor Activity

Compounds structurally related to this compound have been studied for their potential antitumor activities. Nguyen et al. (1990) synthesized a series of compounds showing promising results as antineoplastic agents in various experimental tumor models (Nguyen et al., 1990).

Synthesis and Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) explored the synthesis of triazole derivatives, which included compounds structurally similar to the subject compound. These derivatives showed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis and Characterization for Liquid Crystalline Properties

Thaker et al. (2012) conducted research on compounds including derivatives of the subject compound for their liquid crystalline properties. These compounds were synthesized and characterized for their potential applications in liquid crystal technology (Thaker et al., 2012).

Mechanism of Action

The mechanism of action of amines in biological systems often involves their basicity and nucleophilicity. For example, many drugs are amines that can interact with biological targets such as receptors and enzymes .

Safety and Hazards

The safety and hazards of amines can vary widely depending on their structure. Some amines are harmless and occur naturally in foods, while others can be toxic or carcinogenic. Therefore, it’s important to handle them with care and use appropriate safety measures .

Future Directions

The study of amines is a very active area of research in organic chemistry, with potential applications in areas such as drug discovery, materials science, and chemical synthesis .

properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15;/h4-10,12,19H,3,11,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNRMWGBHZIEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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